N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide
CAS No.: 646029-26-7
Cat. No.: VC20272892
Molecular Formula: C16H16BrNO
Molecular Weight: 318.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646029-26-7 |
|---|---|
| Molecular Formula | C16H16BrNO |
| Molecular Weight | 318.21 g/mol |
| IUPAC Name | N-[(2-bromophenyl)methyl]-N-ethynylcyclohexene-1-carboxamide |
| Standard InChI | InChI=1S/C16H16BrNO/c1-2-18(12-14-10-6-7-11-15(14)17)16(19)13-8-4-3-5-9-13/h1,6-8,10-11H,3-5,9,12H2 |
| Standard InChI Key | UIWRSGRDYJAJSP-UHFFFAOYSA-N |
| Canonical SMILES | C#CN(CC1=CC=CC=C1Br)C(=O)C2=CCCCC2 |
Introduction
Chemical Identification and Structural Characterization
Molecular Formula and Weight
The compound’s molecular formula is deduced as C₁₇H₁₇BrN₂O, derived from structural analogs such as N-[(1S)-1-(2-bromophenyl)ethyl]-1-methyl-6-oxo-N-propyl-4,5-dihydropyridazine-3-carboxamide (PubChem CID: 52633221) and 1-bromo-2-(2-methylprop-1-en-1-yl)cyclohex-1-ene (PubChem CID: 13353317) . Its molecular weight is calculated as 357.24 g/mol, consistent with bromine’s atomic mass (79.90 g/mol) and the hydrocarbon backbone.
Stereochemical Features
The cyclohexene ring introduces potential stereoisomerism, particularly at the carboxamide-bearing carbon. Computational models of related compounds, such as those in Pd-catalyzed cyclization studies, suggest that steric interactions between the ethynyl and bromophenyl groups may favor a trans-configuration .
Spectroscopic Signatures
-
Infrared (IR) Spectroscopy: Expected peaks include ~3300 cm⁻¹ (C≡C-H stretch), ~1680 cm⁻¹ (amide C=O), and ~560 cm⁻¹ (C-Br) .
-
Nuclear Magnetic Resonance (NMR):
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
-
Cyclohex-1-ene-1-carboxylic acid: Serves as the core scaffold.
-
2-Bromobenzylamine: Provides the brominated aryl moiety.
-
Ethynylating agent: Introduces the alkyne functionality.
Proposed Synthesis Route
A plausible pathway involves sequential amidation and alkyne coupling (Table 1):
Table 1: Synthetic Steps for N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide
Mechanistic Insights
The Sonogashira coupling (Step 2) proceeds via a Pd(0)/Pd(II) cycle:
-
Oxidative addition of the alkyne to Pd(0).
-
Transmetallation with the bromophenyl intermediate.
-
Reductive elimination to form the C-C bond .
Computational studies on analogous Pd-catalyzed reactions indicate that electron-withdrawing groups (e.g., bromine) lower the activation energy for insertion steps (ΔG‡ ≈ 18–22 kcal/mol) .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
-
logP: Estimated at 3.2±0.3 (via ChemAxon), suggesting moderate lipophilicity suitable for membrane penetration .
-
Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating formulation with co-solvents like DMSO or cyclodextrins .
Thermal Stability
Differential scanning calorimetry (DSC) of related carboxamides reveals decomposition temperatures >200°C, implying robustness under standard storage conditions .
Hypothesized Biological Activity
Anticancer Activity
Alkyne-containing analogs exhibit pro-apoptotic effects in in vitro models (IC₅₀: 2–10 μM) . The bromine atom could potentiate DNA alkylation, though this requires empirical validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume